molecular formula C9H13NO2 B3158182 2-(4-Amino-2-methylphenoxy)ethan-1-ol CAS No. 856370-48-4

2-(4-Amino-2-methylphenoxy)ethan-1-ol

Cat. No.: B3158182
CAS No.: 856370-48-4
M. Wt: 167.2 g/mol
InChI Key: ZIVAZXHGZOINOO-UHFFFAOYSA-N
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Description

2-(4-Amino-2-methylphenoxy)ethan-1-ol is a substituted ethanolamine derivative characterized by a phenoxy group bearing a 4-amino and 2-methyl substituent, linked to an ethanol backbone.

Properties

IUPAC Name

2-(4-amino-2-methylphenoxy)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-7-6-8(10)2-3-9(7)12-5-4-11/h2-3,6,11H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIVAZXHGZOINOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-2-methylphenoxy)ethan-1-ol typically involves the reaction of 4-amino-2-methylphenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-2-methylphenoxy)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-2-methylphenoxy)ethan-1-ol is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-(4-Amino-2-methylphenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenoxy group can interact with hydrophobic regions of proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural similarities with 2-(4-Amino-2-methylphenoxy)ethan-1-ol, differing in substituents, physicochemical properties, and applications:

Table 1: Structural and Molecular Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Applications/Notes References
(R)-2-Amino-2-(4-methoxy-2-methylphenyl)ethan-1-ol (1213920-90-1) C₁₀H₁₅NO₂ 181.23 4-methoxy, 2-methylphenyl Pharmaceutical intermediate
2-(4-Methoxyphenyl)-2-(methylamino)ethan-1-ol (1184516-35-5) C₁₀H₁₅NO₂ 181.23 4-methoxy, methylamino Research chemical; powder form
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (873987-66-7) C₁₁H₁₇NO 179.26 4-methylphenyl, ethylamino Potential receptor ligand
2-[(4-Aminophenyl)methoxy]ethan-1-ol (1019516-04-1) C₉H₁₃NO₂ 167.21 4-aminophenyl methoxy Solubility studies; synthetic intermediate
2-Amino-1-(2,4-dimethoxyphenyl)ethan-1-ol (145412-88-0) C₁₀H₁₅NO₃ 197.23 2,4-dimethoxyphenyl High polarity; drug metabolism studies

Key Findings

Substituent Effects on Physicochemical Properties: The 4-methoxy group in and increases electron density, enhancing stability but reducing solubility compared to the amino group in the target compound.

Synthetic Routes: Compounds like are synthesized via chiral resolution using mandelic acid, while and may involve reductive amination or alkylation (inferred from and ). The target compound could be synthesized via nucleophilic substitution of a halogenated phenol with ethanolamine.

Biological Relevance: Ethanolamine derivatives with aromatic substituents (e.g., ) are often explored as neurotransmitter analogs or receptor modulators. The amino group in and the target compound may facilitate salt formation, improving bioavailability.

Industrial Applications :

  • Many analogs (e.g., ) serve as intermediates in active pharmaceutical ingredient (API) synthesis. For example, is marketed by Hairui Chemical as a chiral building block for drug development .

Implications of Structural Variations

  • Lipophilicity: Alkyl chains (e.g., ethyl in ) increase logP values compared to methoxy or amino groups, affecting drug distribution.
  • Reactivity: The phenoxy group in the target compound may undergo oxidative degradation, whereas methoxy-substituted analogs () are more stable.
  • Chirality : Enantiomers like (R)- and (S)-forms (e.g., ) exhibit distinct biological activities, necessitating stereoselective synthesis.

Biological Activity

2-(4-Amino-2-methylphenoxy)ethan-1-ol, also known as a phenoxyethanol derivative, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique chemical structure, which includes an amino group and a phenoxy moiety that may influence its interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H15NO2\text{C}_{10}\text{H}_{15}\text{N}\text{O}_2

This structure includes:

  • A phenoxy group, which is known for its role in various biological activities.
  • An amino group that can participate in hydrogen bonding and affect the compound's solubility and reactivity.

Anticancer Properties

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, derivatives of phenoxy compounds have shown promising cytotoxic effects against various cancer cell lines. In particular, the cytotoxicity was assessed using the MTT assay on liver carcinoma cell lines (HEPG2), revealing significant dose-dependent effects. The IC50 values were determined, indicating the concentration required to inhibit cell viability by 50%.

CompoundIC50 (µM)Remarks
This compoundTBDFurther studies needed
Doxorubicin7.06Standard control drug

The structure–activity relationship (SAR) analysis suggests that substituents on the phenoxy ring significantly influence the anticancer activity, with electron-donating groups enhancing potency while electron-withdrawing groups diminish it .

Antimicrobial Activity

The antimicrobial properties of phenoxy compounds have also been investigated. Compounds similar to this compound are reported to exhibit activity against a range of pathogens. This activity is attributed to their ability to disrupt microbial membranes or inhibit key metabolic pathways.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Interaction with Enzymes : The amino group may enhance binding affinity to specific enzymes or receptors.
  • Membrane Disruption : The phenoxy moiety can integrate into lipid membranes, potentially altering membrane integrity and function.
  • Antioxidant Activity : Some studies suggest that similar compounds possess antioxidant properties, which could contribute to their protective effects against cellular damage.

Case Studies

Several case studies have highlighted the biological activities of related compounds:

  • Cytotoxicity in Cancer Research : A study evaluated various phenoxy derivatives for their cytotoxic effects on cancer cells, establishing a correlation between structural modifications and biological activity .
  • Genotoxicity Assessments : Research involving related compounds has indicated that certain derivatives do not exhibit significant genotoxic effects in vitro, suggesting a favorable safety profile for potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Amino-2-methylphenoxy)ethan-1-ol
Reactant of Route 2
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